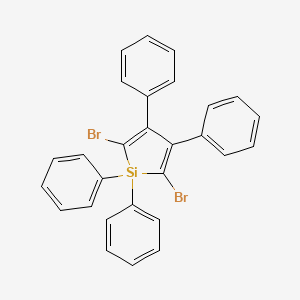

2,5-Dibromo-1,1,3,4-tetraphenylsilole

Description

Significance of Organosilicon Heterocycles in Contemporary Chemistry

Organosilicon compounds, which contain carbon-silicon bonds, are a significant area of study in modern chemistry due to their unique chemical and physical properties that often differ from their carbon-only counterparts. nih.govresearchgate.net The incorporation of a silicon atom into a cyclic organic framework creates an organosilicon heterocycle, a class of molecules with wide-ranging applications in materials science, organic synthesis, and medicinal chemistry. bohrium.comresearchgate.net The biological investigation of organosilicon small molecules is of particular interest because the addition of silicon can alter a molecule's properties, potentially enhancing biological activity and improving pharmacological profiles. nih.govresearchgate.net

Unlike carbon, silicon is larger and more electropositive, which leads to longer and weaker carbon-silicon bonds compared to carbon-carbon bonds. This difference in atomic properties imparts distinct stability and reactivity to organosilicon molecules. acs.org These compounds are generally stable in aqueous and oxygen-rich environments, a crucial feature for many practical applications. acs.org In medicinal chemistry, replacing carbon with silicon can enhance lipophilicity and increase resistance to metabolic degradation, making organosilicon heterocycles valuable for drug design. nih.govacs.org Furthermore, the ability to fine-tune the electronic and steric properties by modifying substituents on the silicon atom makes these heterocycles versatile building blocks in chemical synthesis. mdpi.com

Overview of Silacyclopentadienes (Siloles) in Materials Science

Silacyclopentadienes, commonly known as siloles, are five-membered heterocyclic compounds containing one silicon atom. researchgate.net They are structural analogs of cyclopentadiene (B3395910) but exhibit distinct electronic properties. Siloles have attracted considerable attention in materials science due to their unique photophysical and electronic characteristics, such as high electron affinity and a low-lying Lowest Unoccupied Molecular Orbital (LUMO). bohrium.com This low LUMO energy level is attributed to an effective interaction between the σ* orbitals of the exocyclic bonds on the silicon atom and the π* orbital of the butadiene-like backbone of the ring. bohrium.com

These electronic features make siloles and their derivatives highly promising for use in optoelectronic devices. rsc.org They have been successfully incorporated as organic semiconducting materials in applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. bohrium.comrsc.org Many silole derivatives also exhibit a phenomenon known as aggregation-induced emission (AIE), where they become highly luminescent in an aggregated state or solid form. bohrium.comresearchgate.net This property is particularly advantageous for creating highly efficient solid-state lighting devices and sensitive chemical or biological probes. researchgate.net The versatility of silole chemistry allows for the synthesis of a wide array of derivatives, including tetraarylsiloles, spirosiloles, and fused silole systems, each with tailored properties for specific technological needs. rsc.org

Role of Halogenated Siloles as Synthetic Intermediates and Functional Building Blocks

Halogenated siloles, particularly those substituted with bromine or chlorine, are exceptionally valuable as synthetic intermediates and functional building blocks in organic and polymer chemistry. researchgate.netnih.gov The halogen atoms serve as reactive handles, providing specific sites for post-synthesis modification through various cross-coupling reactions. This strategic functionalization is key to constructing more complex, high-performance materials. nih.gov

The carbon-halogen bonds on the silole ring can be readily transformed using well-established transition metal-catalyzed reactions, such as Suzuki, Sonogashira, and Heck couplings. nih.gov These reactions allow for the precise introduction of a wide range of functional groups, including aryl, alkynyl, and vinyl moieties. This capability enables chemists to systematically tune the electronic, optical, and physical properties of the resulting molecules. For instance, by coupling halogenated siloles with other aromatic systems, it is possible to create extended π-conjugated polymers and small molecules with tailored HOMO/LUMO energy levels for applications in organic electronics. mdpi.com Therefore, halogenated siloles like 2,5-Dibromo-1,1,3,4-tetraphenylsilole serve as foundational platforms for building sophisticated materials for advanced applications.

Structure

3D Structure

Properties

Molecular Formula |

C28H20Br2Si |

|---|---|

Molecular Weight |

544.3 g/mol |

IUPAC Name |

2,5-dibromo-1,1,3,4-tetraphenylsilole |

InChI |

InChI=1S/C28H20Br2Si/c29-27-25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)28(30)31(27,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H |

InChI Key |

MXGIPLZPCLLOTQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C([Si](C(=C2C3=CC=CC=C3)Br)(C4=CC=CC=C4)C5=CC=CC=C5)Br |

Origin of Product |

United States |

Focus on 2,5 Dibromo 1,1,3,4 Tetraphenylsilole

Strategies for the Preparation of Dibrominated Silole Cores

The preparation of the 2,5-dibrominated silole core is central to the synthesis of the target compound and its derivatives. The following sections detail the primary synthetic pathways developed to achieve this specific functionalization pattern.

Modified Reductive Cyclization Approaches

Modified reductive cyclization represents a powerful convergent strategy for the one-pot synthesis of the silole ring system. This approach typically involves the generation of a reactive butadiene intermediate which then undergoes cyclization with a silicon electrophile.

A foundational method for constructing the tetraphenylsilole core involves the reductive dimerization of diphenylacetylene (B1204595) with lithium metal. This reaction generates 1,4-dilithio-1,2,3,4-tetraphenyl-1,3-butadiene as a key intermediate. The subsequent reaction of this dilithio species with a suitable dihalosilane, such as dichlorodiphenylsilane (B42835) or dibromodimethylsilane, leads to the formation of the corresponding 1,1-disubstituted-2,3,4,5-tetraphenylsilole. While this method is highly effective for synthesizing the basic silole structure, the introduction of bromine atoms at the 2,5-positions requires a subsequent halogenation step.

| Reactants | Intermediate | Product |

| Diphenylacetylene, Lithium | 1,4-Dilithio-1,2,3,4-tetraphenyl-1,3-butadiene | 1,1-Disubstituted-2,3,4,5-tetraphenylsilole |

An alternative and often more controlled method for generating the necessary butadiene backbone involves the use of zirconocene (B1252598) complexes. The reaction of two equivalents of an alkyne with a zirconocene equivalent, often referred to as "Negishi's reagent" or "Rosenthal's reagent," leads to the formation of a stable zirconacyclopentadiene. nih.gov These zirconacycles are versatile intermediates that can undergo transmetalation with various main group dihalides. For the synthesis of siloles, the zirconacyclopentadiene is treated with a dihalosilane, resulting in the formation of the corresponding silole through a zirconium-silicon exchange reaction. This method offers excellent control over the formation of the tetraphenylbutadiene backbone. Similar to the dilithiobutadiene route, subsequent bromination is necessary to obtain the desired 2,5-dibromo functionality.

| Precursor | Reagent | Intermediate | Subsequent Reaction |

| Diphenylacetylene | Zirconocene dichloride, n-Butyllithium | Zirconacyclopentadiene | Reaction with Dihalosilane |

Following the formation of the tetraphenylsilole via reductive cyclization methods, the introduction of bromine at the 2 and 5 positions can be achieved by generating the silole dianion. Treatment of the 1,1-disubstituted-2,3,4,5-tetraphenylsilole with an excess of a reducing agent, such as lithium metal, can lead to the formation of a 2,5-dilithio-2,3,4,5-tetraphenyl-1-silacyclopenta-3-enide. This dianionic species can then be quenched with a bromine source, such as 1,2-dibromoethane, to yield the 2,5-dibromo-1,1-disubstituted-tetraphenylsilole.

Selective Halodesilylation Reactions for 2,5-Difunctionalization

A powerful and regioselective method for the synthesis of 2,5-dihalosiloles is through the halodesilylation of a 2,5-disilylated silole precursor. This strategy involves the initial synthesis of a silole bearing silyl (B83357) groups, typically trimethylsilyl (B98337) (TMS), at the 2 and 5 positions. The carbon-silicon bonds at these positions are susceptible to cleavage by electrophilic halogenating agents.

The synthesis of the 2,5-bis(trimethylsilyl)-1,1,3,4-tetraphenylsilole precursor can be achieved through the reaction of 1,4-bis(trimethylsilyl)-1,4-dilithio-1,2,3,4-tetraphenylbutadiene with a dihalosilane. Subsequent treatment of this disilylated silole with two equivalents of a bromine source, such as N-bromosuccinimide (NBS) or elemental bromine, leads to the selective cleavage of the C-Si bonds and the formation of this compound. This method offers the advantage of high regioselectivity, as the silyl groups direct the halogenation to the desired positions.

| Precursor | Reagent | Product |

| 2,5-Bis(trimethylsilyl)-1,1,3,4-tetraphenylsilole | N-Bromosuccinimide (NBS) or Bromine (Br₂) | This compound |

Direct Bromination of Tetraphenylsilole Derivatives

Direct bromination of a pre-formed 1,1,3,4-tetraphenylsilole offers a more direct route to the desired 2,5-dibromo derivative, avoiding the need for pre-functionalized precursors. This method relies on the electrophilic aromatic substitution-like reactivity of the silole ring at the 2 and 5 positions.

The reaction of 1,1-disubstituted-2,3,4,5-tetraphenylsilole with a suitable brominating agent can lead to the introduction of bromine atoms at the α-carbons of the silole ring. N-bromosuccinimide (NBS) is a commonly employed reagent for this transformation, often in a solvent like carbon tetrachloride or chloroform. sciforum.netnankai.edu.cn The reaction may be initiated by light or a radical initiator. The selectivity for the 2,5-positions is generally high due to the electronic nature of the silole ring. This method is often straightforward but may require careful control of reaction conditions to avoid over-bromination or side reactions.

| Starting Material | Brominating Agent | Solvent |

| 1,1-Disubstituted-2,3,4,5-tetraphenylsilole | N-Bromosuccinimide (NBS) | Carbon tetrachloride or Chloroform |

Palladium-Catalyzed Synthesis Approaches for Silole Derivatives

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, offering efficient and selective pathways for the formation of carbon-carbon and carbon-heteroatom bonds. While a direct, one-step palladium-catalyzed synthesis of this compound is not extensively documented, a plausible multi-step approach can be constructed based on established palladium-catalyzed methodologies. This typically involves the initial synthesis of the tetraphenylsilole core, followed by a selective bromination.

A common route to the 1,1,3,4-tetraphenylsilole scaffold involves the reductive cyclization of diphenylacetylene with a silicon source. Following the formation of the silole ring, selective bromination at the 2 and 5 positions is required. While direct bromination using reagents like N-bromosuccinimide (NBS) is a standard method for many heterocyclic compounds, palladium-catalyzed C-H activation/halogenation offers a more controlled and potentially more efficient alternative.

The general mechanism for a palladium-catalyzed C-H bromination would involve the coordination of the palladium catalyst to the silole ring, followed by C-H bond activation at the electron-rich 2 and 5 positions. Subsequent reaction with a bromine source, such as N-bromosuccinimide or dibromoisocyanuric acid, would lead to the formation of the desired 2,5-dibromo derivative. The choice of palladium catalyst and ligands is crucial for achieving high selectivity and yield. Catalysts such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or palladium(II) chloride (PdCl₂) are often employed, in combination with phosphine (B1218219) or nitrogen-based ligands that modulate the reactivity and stability of the catalytic species.

Table 1: Key Parameters in Palladium-Catalyzed Bromination of Silole Derivatives

| Parameter | Description | Typical Conditions |

| Palladium Catalyst | The active metal center for the C-H activation and C-Br bond formation. | Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄ |

| Ligand | Modulates the electronic and steric properties of the catalyst, influencing reactivity and selectivity. | Triphenylphosphine (PPh₃), Buchwald or Herrmann-type phosphine ligands, nitrogen-based ligands. |

| Bromine Source | The reagent that provides the bromine atoms for the substitution reaction. | N-Bromosuccinimide (NBS), 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH), Dibromoisocyanuric acid. |

| Solvent | The medium in which the reaction is carried for solubility and to control reaction temperature. | Dichloromethane (DCM), Chloroform (CHCl₃), 1,2-Dichloroethane (DCE), Acetonitrile (MeCN). |

| Temperature | Influences the rate of reaction and can affect selectivity. | Room temperature to reflux conditions, depending on the reactivity of the substrate and catalyst system. |

Research in palladium-catalyzed C-H functionalization of various heterocycles provides a strong basis for the application of this methodology to the synthesis of this compound, offering a pathway to this valuable compound with high precision and efficiency.

On-Surface Synthesis of Silole Derivatives

On-surface synthesis has emerged as a powerful bottom-up approach for the fabrication of atomically precise one- and two-dimensional nanostructures directly on a solid support. This methodology is particularly well-suited for the synthesis of planar, aromatic molecules like silole derivatives, which can then be directly integrated into electronic devices.

The on-surface synthesis of silole derivatives, including structures analogous to this compound, typically utilizes a metal surface, most commonly Au(111), as a catalytic template. The general strategy involves the deposition of molecular precursors onto the pristine metal surface under ultra-high vacuum (UHV) conditions. For the formation of silole rings, a halogenated (often brominated) aromatic precursor is co-deposited with a source of silicon atoms.

Upon gentle annealing of the substrate, the precursors diffuse across the surface and undergo a series of thermally activated chemical reactions. The first step is typically the dehalogenation of the precursor molecules, which is catalyzed by the metal surface. The resulting reactive radical species can then react with the silicon adatoms to form the desired silole rings. The planarity of the resulting molecules and their strong interaction with the metal surface facilitate their self-assembly into ordered nanostructures.

The entire process can be monitored in situ using high-resolution scanning probe microscopy techniques, such as scanning tunneling microscopy (STM), which allows for the direct visualization of the reactants, intermediates, and final products with sub-molecular resolution.

Table 2: Typical Stages in the On-Surface Synthesis of Silole Derivatives

| Stage | Description | Key Parameters |

| 1. Substrate Preparation | A clean and atomically flat metal surface is prepared in UHV. | Sputtering with Ar⁺ ions followed by annealing at high temperatures (e.g., >700 K for Au(111)). |

| 2. Precursor Deposition | Molecular precursors (e.g., a dibrominated tetraphenyl precursor) and silicon atoms are sublimated onto the cold substrate. | Sublimation temperature of precursors, deposition rate, substrate temperature during deposition (often kept low to prevent premature reaction). |

| 3. Thermal Annealing | The substrate is heated to provide the thermal energy required for dehalogenation and cyclization reactions. | Annealing temperature and duration are critical parameters that control the reaction pathway and the quality of the final structures. |

| 4. Characterization | The resulting nanostructures are investigated using surface-sensitive techniques. | Scanning Tunneling Microscopy (STM) for imaging, X-ray Photoelectron Spectroscopy (XPS) for chemical analysis. |

This on-surface synthesis approach offers a unique pathway to produce highly defined and ordered arrays of silole derivatives, which is challenging to achieve through conventional solution-phase chemistry. The ability to directly fabricate these structures on a surface opens up exciting possibilities for their application in nanoelectronics and materials science.

Chemical Reactivity and Advanced Derivatization of 2,5 Dibromo 1,1,3,4 Tetraphenylsilole

Nucleophilic Substitution Reactions Involving Bromine Atoms

While palladium-catalyzed cross-coupling reactions are the most common methods for the derivatization of 2,5-dibromo-1,1,3,4-tetraphenylsilole, the bromine atoms can also potentially participate in nucleophilic substitution reactions. In such reactions, a nucleophile displaces the bromide ions. Although specific examples involving this compound are not extensively documented in the literature, the general reactivity of bromo-substituted aromatic and heteroaromatic compounds suggests that reactions with strong nucleophiles, such as amines or alkoxides, could be feasible under appropriate conditions, likely requiring elevated temperatures or the use of a catalyst. For instance, the synthesis of 2,5-diamino-substituted siloles could theoretically be achieved through the reaction with ammonia (B1221849) or primary/secondary amines, leading to materials with different electronic properties due to the electron-donating nature of the amino groups. However, the efficiency of such reactions might be limited by competing side reactions or the need for harsh reaction conditions.

Cross-Coupling Reactions for C-C Bond Formation

The most powerful and widely used methods for the derivatization of this compound are transition metal-catalyzed cross-coupling reactions. These reactions offer a highly efficient and selective means of forming new carbon-carbon bonds, allowing for the introduction of a vast array of functional groups at the 2 and 5 positions of the silole ring.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds, particularly for creating biaryl structures. nih.govwikipedia.org This reaction typically involves the palladium-catalyzed coupling of an organohalide with an organoboron compound, such as a boronic acid or ester, in the presence of a base. nih.govwikipedia.org For this compound, this reaction provides a powerful tool for both arylation and the synthesis of conjugated polymers.

Arylation:

By reacting this compound with various arylboronic acids, a wide range of 2,5-diaryl-1,1,3,4-tetraphenylsiloles can be synthesized. mdpi.com The electronic and photophysical properties of the resulting molecules can be finely tuned by altering the nature of the aryl substituents. For example, introducing electron-donating or electron-withdrawing groups on the aryl rings can modulate the HOMO/LUMO energy levels of the silole core.

A typical procedure for the double Suzuki coupling involves reacting the dibromosilole with an excess of the desired arylboronic acid in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base like potassium phosphate (B84403) (K₃PO₄) in a suitable solvent system, often a mixture of an organic solvent like 1,4-dioxane (B91453) and water. nih.gov

Table 1: Representative Conditions for Suzuki Cross-Coupling Arylation

| Parameter | Condition | Reference |

| Substrate | This compound | |

| Reagent | Arylboronic Acid (2.5 equiv.) | nih.gov |

| Catalyst | Pd(PPh₃)₄ (e.g., 6 mol%) | nih.gov |

| Base | K₃PO₄ (e.g., 4 mmol) | nih.gov |

| Solvent | 1,4-Dioxane/Water | nih.gov |

| Temperature | 90 °C | nih.gov |

Polymerization:

The bifunctional nature of this compound also makes it an excellent monomer for the synthesis of conjugated polymers via Suzuki polymerization. mdpi.com In this process, the dibromosilole is reacted with a diboronic acid or ester comonomer, leading to the formation of a polymer chain with alternating silole and aryl units. The properties of the resulting polysiloles can be controlled by the choice of the comonomer. This approach has been widely used to create materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The polymerization is typically carried out under similar conditions to the arylation, but with a difunctional boron-containing comonomer. mdpi.com

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org For this compound, Sonogashira coupling allows for the introduction of acetylenic moieties at the 2 and 5 positions, leading to the formation of 2,5-dialkynyl-1,1,3,4-tetraphenylsiloles. These alkynyl-functionalized siloles are valuable intermediates and can be used in the synthesis of more complex conjugated systems, including polymers and macrocycles. libretexts.org

The reaction can be controlled to achieve either mono- or di-alkynylation by adjusting the stoichiometry of the reagents and the reaction conditions. nih.gov The higher reactivity of aryl iodides compared to aryl bromides in Sonogashira coupling is a well-established principle that can be exploited for selective reactions if a mixed halo-substituted substrate is used. wikipedia.org

Table 2: General Conditions for Sonogashira Coupling

| Parameter | Condition | Reference |

| Substrate | This compound | |

| Reagent | Terminal Alkyne | wikipedia.org |

| Catalyst | Palladium complex (e.g., Pd(PPh₃)₂Cl₂) | mdpi.com |

| Co-catalyst | Copper(I) salt (e.g., CuI) | mdpi.com |

| Base | Amine (e.g., Triethylamine, Diisopropylamine) | wikipedia.orgorganic-chemistry.org |

| Solvent | THF, Toluene, or DMF | researchgate.net |

| Temperature | Room temperature to reflux | wikipedia.org |

Negishi Coupling Strategies

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org A key advantage of the Negishi coupling is the high reactivity of organozinc reagents, which often allows the reaction to proceed under milder conditions and with a broader range of functional groups tolerated compared to some other coupling methods. wikipedia.orgnih.gov

For this compound, Negishi coupling provides a versatile route to introduce various alkyl, alkenyl, or aryl groups. The organozinc reagents can be prepared from the corresponding organohalides or purchased commercially. This method is particularly useful for introducing sp³-hybridized carbon centers, which can be more challenging with other cross-coupling reactions. wikipedia.org The reaction allows for the formation of C(sp²)-C(sp³), C(sp²)-C(sp²), and C(sp²)-C(sp) bonds, making it a powerful tool for the synthesis of diverse silole derivatives. wikipedia.org

The synthesis of well-defined oligomers of 2,5-disubstituted siloles requires precise control over the sequence of bond formation. This can be achieved through site-specific cross-coupling methodologies. researchgate.net The strategy generally relies on performing a mono-functionalization of the this compound, followed by a subsequent reaction at the remaining bromine position.

One common approach involves using a substoichiometric amount of the coupling partner in a Suzuki or Sonogashira reaction to favor the formation of the mono-substituted product. nih.gov The difference in reactivity between the two bromine atoms after the first substitution can also be exploited. The introduction of an electron-donating or -withdrawing group at one position can electronically influence the reactivity of the second bromine, potentially allowing for selective reactions.

An iterative approach can then be employed for the synthesis of oligomers. This involves:

Mono-functionalization of the dibromosilole with a protected functional group or a group that can be later converted to a reactive site (e.g., a boronic ester).

Coupling of this mono-functionalized silole with another mono-functionalized unit.

Deprotection or conversion to regenerate a reactive site for the next coupling step.

This stepwise strategy allows for the controlled growth of the oligomer chain, enabling the synthesis of molecules with a specific number of repeating units and defined end-groups. researchgate.net

Formation of Silole Dianions and Related Species

Beyond the reactions at the bromine positions, the silole ring itself can undergo redox chemistry to form interesting reactive intermediates. The reduction of dihalosiloles, such as the chloro- or bromo-analogs of 1,1,3,4-tetraphenylsilole, with alkali metals like lithium can lead to the formation of a silole dianion. nih.govnih.gov This process involves a two-electron reduction of the silole ring.

For example, the reaction of a 1,1-dichloro-2,3,4,5-tetra-substituted silole with an excess of lithium in a solvent like tetrahydrofuran (B95107) (THF) can generate the corresponding dilithium (B8592608) silole dianion. nih.govnih.gov These dianionic species are of significant interest due to their aromatic character, as the five-membered ring contains 6 π-electrons, analogous to the cyclopentadienyl (B1206354) anion. These dianions can act as nucleophiles and can be trapped with various electrophiles, providing a route to 1,1-disubstituted siloles. For instance, quenching the dianion with trimethylchlorosilane would yield a 1,1-bis(trimethylsilyl)-substituted silole. nih.gov

This reactivity highlights the versatility of the silole core and provides an alternative pathway for its functionalization, complementing the cross-coupling reactions at the 2 and 5 positions.

Reduction of Silole Derivatives to Dianions

The reduction of dihalo-substituted siloles with alkali metals is a well-established method for the generation of silole dianions. While direct experimental data for the reduction of this compound is not extensively documented, the behavior of analogous compounds provides a strong basis for predicting its reactivity. For instance, 1,1-dichloro-2,3,4,5-tetraphenyl-1-silacyclopentadiene and 1,1-dichloro-2,3,4,5-tetraethyl-1-silacyclopentadiene can be reduced using an excess of lithium metal in a suitable solvent like tetrahydrofuran (THF) to yield the corresponding dilithio silole dianions. semanticscholar.orgnih.gov This process typically involves a two-electron reduction of the silole ring, leading to the formation of a 6π-electron aromatic system.

The general reaction can be represented as follows:

This transformation results in a significant change in the electronic structure of the silole ring, imparting it with aromatic character. The resulting dianion is a versatile intermediate for further chemical transformations.

NMR Spectroscopic Studies of Silole Dianions

NMR spectroscopy is a powerful tool for characterizing the formation and electronic structure of silole dianions. Upon reduction, significant changes in the chemical shifts of the ring carbons and the silicon atom are observed, which are indicative of the delocalization of the negative charge and the establishment of a ring current, a hallmark of aromaticity.

Interactive Data Table: Comparison of NMR Chemical Shifts (ppm) for Neutral Siloles and Their Dianions

| Compound | Nucleus | Neutral Species | Dianion Species | Δδ (Dianion - Neutral) |

| 1,1-dichloro-2,3,4,5-tetraethylsilole | ²⁹Si | 8.30 | 24.96 | +16.66 |

| 1,1-dichloro-2,3,4,5-tetraethylsilole | ¹³C (α-carbon) | Data not available | Data not available | Upfield shift expected |

| 1,1-dichloro-2,3,4,5-tetraethylsilole | ¹³C (β-carbon) | Data not available | Data not available | Upfield shift expected |

| 1,1-dichloro-2,3,4,5-tetraphenylsilole | ²⁹Si | Data not available | 68.54 | Significant downfield shift expected |

Note: The upfield and downfield shifts are characteristic indicators of the electronic redistribution upon the formation of the aromatic silole dianion.

Reactivity of Silole Dianions with Electrophiles

Silole dianions, such as the one expected from the reduction of this compound, are highly nucleophilic species and readily react with a variety of electrophiles. This reactivity allows for the introduction of new substituents at the silicon atom and potentially at the carbon atoms of the silole ring, providing a pathway to a wide range of functionalized silole derivatives.

A common reaction involves quenching the dianion with silyl (B83357) halides. For example, the treatment of the 2,3,4,5-tetraethylsilole dianion with trimethylchlorosilane results in the formation of 1,1-bis(trimethylsilyl)-2,3,4,5-tetraethyl-1-silacyclopentadiene in high yield. semanticscholar.org This demonstrates the utility of the dianion as a synthetic intermediate for creating new Si-C bonds.

Furthermore, the reaction of 1,1-dilithio-2,3,4,5-tetraphenylsilole with 1,3-dienes has been reported to yield spirosilanes through an unusual "oxidative cyclization" process. documentsdelivered.com This highlights the potential for more complex transformations involving the silole dianion. The general reactivity with electrophiles (E⁺) can be summarized as:

This versatile reactivity opens up avenues for the synthesis of novel silole-based materials with tailored electronic and optical properties.

Synthesis of Silole Dimers and Oligomers via Oxidative Coupling

The bromine atoms at the 2 and 5 positions of this compound serve as ideal handles for the synthesis of silole-containing dimers and oligomers through various cross-coupling reactions. While direct oxidative coupling of the C-Br bonds might be challenging, metal-catalyzed cross-coupling reactions are a more common and effective strategy.

Reactions such as Suzuki, Stille, or Yamamoto coupling are frequently employed to create C-C bonds between aromatic units. In the context of this compound, these reactions would involve the coupling of the silole unit with a suitable organometallic reagent or the self-coupling of the dibrominated silole. For instance, Yamamoto coupling, which involves the use of a nickel(0) catalyst to couple aryl halides, could potentially be used to synthesize silole dimers and oligomers.

The general scheme for a Yamamoto-type homocoupling would be:

This approach allows for the creation of π-conjugated polymers where the silole rings are linked at the 2 and 5 positions, leading to materials with extended conjugation and potentially interesting optoelectronic properties for applications in organic electronics.

Electronic Structure and Theoretical Investigations of Silole Derivatives

Quantum Chemical Calculation Methodologies (e.g., DFT, PBE0 Hybrid DFT)

Quantum chemical calculations are essential for investigating the structural and electronic properties of silole compounds. Density Functional Theory (DFT) is a widely used method for this purpose. researchgate.net Hybrid functionals, which incorporate a portion of the exact Hartree-Fock exchange, often provide more accurate results for various molecular properties. aps.org

One such hybrid functional is the PBE0, which combines the Perdew-Burke-Ernzerhof (PBE) exchange-correlation functional with 25% exact Hartree-Fock exchange. aps.orgresearchgate.netresearchgate.net This approach has been shown to improve the prediction of electronic properties like band gaps compared to standard GGA functionals like PBE. aps.orgfrontiersin.org The use of hybrid functional pseudopotentials consistent with the chosen functional, such as PBE0 pseudopotentials for PBE0 calculations, further enhances the accuracy of the results for structural and electronic properties. aps.org All-electron methods like the full-potential linearized augmented plane-wave (FLAPW) method can also be employed for high-accuracy benchmark calculations, especially for systems containing heavier elements. frontiersin.org These computational techniques are instrumental in predicting the behavior of silole derivatives in various applications. researchgate.netfrontiersin.orgnih.govresearchgate.netnih.govarxiv.orgrsc.org

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. ossila.comnumberanalytics.com The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key parameter that influences a molecule's reactivity and its potential use in electronic devices. numberanalytics.com

Theoretical studies on various silole derivatives have shown that their HOMO-LUMO energy gaps typically fall within the range of 2.0 to 3.0 eV, indicating their potential as semiconductor and luminescent materials. researchgate.net The specific energy levels of the HOMO and LUMO, and consequently the energy gap, are highly sensitive to the nature of the substituents attached to the silole ring. researchgate.netfrontiersin.orgresearchgate.netnih.govrsc.orgmdpi.comnih.gov Computational methods like DFT can be used to calculate these energy levels and predict how they will change with different functional groups.

| Compound Type | Typical HOMO-LUMO Gap (eV) | Potential Application |

|---|---|---|

| Silole Derivatives | 2.0 - 3.0 | Semiconductors, Luminescent Materials |

The electronic structure of siloles can be effectively tuned by introducing different substituents onto the silole core. rsc.org Both electron-donating and electron-withdrawing groups can significantly alter the energy levels of the HOMO and LUMO. researchgate.netrsc.org For instance, in the case of 2,5-Dibromo-1,1,3,4-tetraphenylsilole, the bromine atoms act as electron-withdrawing groups, which can lower both the HOMO and LUMO energy levels. nih.gov The phenyl groups also play a significant role in the electronic structure through steric and electronic effects, potentially inducing a helical twist in the molecule which impacts its optical properties. nih.gov This strategic substitution allows for the fine-tuning of the electronic properties of silole derivatives for specific applications in organic electronics. researchgate.netresearchgate.netresearchgate.netmdpi.comrsc.orgchemrxiv.org

A unique feature of organosilicon compounds, including siloles, is the interaction between the silicon-carbon σ* anti-bonding orbitals and the π* orbitals of the conjugated system, known as σ-π conjugation. nih.govmdpi.com This interaction effectively lowers the energy of the LUMO, leading to a smaller HOMO-LUMO gap. researchgate.net This effect is a significant contributor to the unique electronic properties of siloles.

Furthermore, the presence of substituents on the silicon atom can lead to cross-hyperconjugation effects. The interaction between σ orbitals of the silicon-substituent bonds and the π system of the silole ring can influence the HOMO energy level. The combination of σ-π conjugation affecting the LUMO and σ-π conjugation impacting the HOMO allows for a cooperative effect that extends the π-conjugation of the molecule. nih.govmdpi.com This dual conjugation mechanism is a powerful tool for modulating the electronic and optical properties of silole derivatives. researchgate.netresearchgate.netmdpi.com

Theoretical Studies on Electron Transport Characteristics

Computational Insights into Reaction Mechanisms

Computational chemistry provides a powerful platform for elucidating the detailed mechanisms of chemical reactions. researchgate.netrsc.org For the synthesis and modification of silole derivatives, DFT calculations can be employed to map out reaction pathways, identify transition states, and calculate activation energies. nih.govrsc.orgmdpi.com This information is invaluable for optimizing reaction conditions and predicting the feasibility of new synthetic routes.

For instance, computational studies can investigate the mechanisms of condensation reactions used to synthesize complex silole structures. rsc.org By understanding the role of catalysts, solvents, and substituent effects on the reaction kinetics, chemists can develop more efficient and selective synthetic methods. nih.gov These theoretical investigations not only explain experimental observations but also guide the rational design of new synthetic strategies for novel silole-based materials. nih.govarxiv.org

Optical Properties and Photophysical Phenomena of 2,5 Dibromo 1,1,3,4 Tetraphenylsilole and Analogues

Aggregation-Induced Emission (AIE) in Silole Systems

Aggregation-induced emission is a photophysical phenomenon where non-emissive or weakly fluorescent molecules in solution become highly luminescent upon aggregation. rsc.orgresearchgate.net Siloles, such as tetraphenylsilole derivatives, are archetypal examples of AIE-active luminogens (AIEgens). rsc.org In dilute solutions, these molecules are poor emitters, but their fluorescence quantum yields can increase by up to two orders of magnitude in the aggregated state. researchgate.net This counterintuitive behavior stems from the unique molecular structure of siloles, which feature a central silacyclopentadiene ring adorned with peripheral phenyl rings. nih.gov The propeller-like conformation of these molecules plays a crucial role in their AIE characteristics. nih.gov

While many conventional planar chromophores experience luminescence quenching in the solid state due to strong intermolecular π-π stacking interactions that facilitate non-radiative decay pathways, the non-planar structure of siloles mitigates these effects. nih.govnih.gov This intrinsic structural feature, combined with the restriction of intramolecular motions upon aggregation, is the cornerstone of their AIE activity. researchgate.netnih.gov

The prevailing mechanism explaining the AIE phenomenon in siloles is the restriction of intramolecular motion (RIM), which encompasses both restricted intramolecular rotation (RIR) and restricted intramolecular vibration (RIV). nih.govresearchgate.netnih.gov In dilute solutions, the phenyl rings attached to the silole core can undergo low-frequency rotational and twisting motions. researchgate.netaps.org These active intramolecular motions serve as non-radiative decay channels, effectively quenching fluorescence by dissipating the exciton (B1674681) energy. researchgate.net

Upon aggregation, whether induced by the addition of a poor solvent, cooling, or in the solid state, the physical constraints imposed by neighboring molecules hinder these intramolecular rotations. nih.govaps.org This restriction blocks the non-radiative decay pathways, forcing the excited-state energy to be dissipated through radiative channels, resulting in a significant enhancement of fluorescence. researchgate.netresearchgate.net Theoretical calculations have shown that the low-frequency twisting motions of the side phenyl rings are the primary contributors to the non-radiative decay in silole molecules. researchgate.netaps.org The suppression of these motions in the aggregated state is therefore directly responsible for the observed AIE. aps.org

The degree of aggregation has a profound impact on the luminescence efficiency of silole systems. In a molecularly dispersed state, such as in a good solvent, the quantum yields are typically very low. acs.orgresearchgate.net As aggregation proceeds, the fluorescence intensity increases dramatically. researchgate.net The formation of nanoaggregates, crystals, or solid films leads to a substantial enhancement in emission. nih.gov For instance, some tetraphenylsilole-containing cyclosiloxanes have shown an approximately 100-fold increase in photoluminescence intensities upon aggregation. datapdf.com

However, the nature of the aggregation and the resulting molecular packing can also influence the emission characteristics. While the restriction of intramolecular rotation enhances luminescence, strong intermolecular interactions, such as π-π stacking in highly ordered aggregates, can sometimes introduce competing quenching effects. nih.gov Therefore, achieving optimal luminescence efficiency often involves a balance between restricting intramolecular motion and minimizing detrimental intermolecular interactions. The non-planar structure of many siloles helps to prevent the kind of close packing that leads to excimer formation and quenching. nih.gov

The choice of solvent plays a critical role in the aggregation and subsequent emission behavior of siloles. In good solvents, where the molecules are well-solvated and exist in a monomeric state, fluorescence is typically weak. nih.gov The introduction of a poor solvent, or "non-solvent," induces the formation of aggregates, leading to a "turn-on" of fluorescence. researchgate.net A common method to study this effect is by using solvent/non-solvent mixtures, such as tetrahydrofuran (B95107) (THF)/water systems. As the fraction of the poor solvent (water) increases, the silole molecules aggregate, and a corresponding enhancement in photoluminescence is observed. nih.gov

The polarity of the solvent can also influence the emission spectra. nih.govresearchgate.netarxiv.org Furthermore, increasing the viscosity of the solvent can also lead to enhanced emission, even in the absence of aggregation. aps.org This is because a more viscous environment can also restrict the intramolecular rotations of the phenyl rings, thereby inhibiting the non-radiative decay pathways, similar to the effect of aggregation. researchgate.netaps.org This observation provides further evidence for the RIM mechanism being the primary driver of the AIE phenomenon in siloles.

Photoluminescence (PL) Studies

Photoluminescence studies are essential for characterizing the emissive properties of 2,5-Dibromo-1,1,3,4-tetraphenylsilole and its analogues. These studies provide quantitative data on their fluorescence efficiency and offer insights into the dynamics of their excited states.

A hallmark of AIE-active siloles is the stark contrast in their fluorescence quantum yields (ΦF) between the solution and solid states. In solution, particularly in good solvents like THF, many tetraphenylsilole derivatives exhibit very low quantum yields, often less than 1%. rsc.org For example, 1,1-dimethyl-2,3,4,5-tetraphenylsilole (B1660421) (DMTPS) is essentially non-emissive in THF. rsc.org In contrast, the quantum yields in the solid state, such as in thin films or as powders, can be remarkably high, with some silole derivatives reaching values of 75-85% or even approaching 100%. rsc.orgnih.govdatapdf.com This dramatic increase underscores the efficiency of the RIM mechanism in blocking non-radiative decay channels in the aggregated state.

The table below presents typical fluorescence quantum yields for representative silole compounds, illustrating the significant enhancement upon transitioning from solution to the solid state.

| Compound | State | Fluorescence Quantum Yield (ΦF) |

| 1,1-dimethyl-2,3,4,5-tetraphenylsilole (DMTPS) | THF Solution | ~0% |

| 1,1-dimethyl-2,3,4,5-tetraphenylsilole (DMTPS) | Film | High (e.g., 75-85%) |

| 1-methyl-1,2,3,4,5-pentaphenylsilole (MPPS) | Dilute Solution | Faint Emission |

| 1-methyl-1,2,3,4,5-pentaphenylsilole (MPPS) | Film | 75-85% |

| 1,1,2,3,4,5-hexaphenylsilole (HPS) | Dilute Solution | Faint Emission |

| 1,1,2,3,4,5-hexaphenylsilole (HPS) | Film | 75-85% |

| Silafluorene-based cyclosiloxanes | Solution | 0.00 - 0.18 |

| Silafluorene-based cyclosiloxanes | Solid State | 0.35 - 0.99 |

| Tetraphenylsilole-containing cyclosiloxanes | Solution | 0.00 - 0.18 |

| Tetraphenylsilole-containing cyclosiloxanes | Solid State | 0.35 - 0.99 |

Note: The values presented are illustrative and can vary based on specific molecular structures and measurement conditions. nih.govacs.orgresearchgate.netdatapdf.com

Time-resolved fluorescence spectroscopy provides deeper insights into the excited-state dynamics of siloles by measuring their fluorescence decay lifetimes. nih.govnews-medical.net In solution, where non-radiative decay pathways dominate, the fluorescence lifetimes of silole monomers are typically very short, often in the range of tens to hundreds of picoseconds. rsc.orgjkps.or.kr For instance, the fluorescence decay lifetime of hexaphenylsilole in a pure acetone (B3395972) solution was found to be barely resolvable from the instrumental response function, which was approximately 150 ps. jkps.or.kr

Upon aggregation, as the radiative decay channel becomes more prominent, a significant increase in the fluorescence lifetime is observed. jkps.or.kr This lengthening of the decay lifetime in the aggregated state is consistent with the increase in the photoluminescence quantum yield and further supports the RIM mechanism. jkps.or.kr The analysis of fluorescence decay curves, which can often be fitted to multi-exponential functions, can help to distinguish between different emissive species, such as monomers and aggregates, coexisting in a sample. rsc.org

The table below summarizes typical fluorescence lifetime data for a silole system in different environments.

| Compound System | Environment | Average Lifetime (τavg) |

| Hexaphenylsilole | Acetone (good solvent) | < 150 ps |

| Hexaphenylsilole | Acetone/Water (90% water) | Increased significantly |

| DMTPS-Sil | THF (good solvent) | ~650 ps |

Note: These values are examples from specific studies and illustrate the general trend. rsc.orgjkps.or.kr

Vibronic Coupling Analysis

Vibronic coupling, the interaction between electronic transitions and molecular vibrations, plays a crucial role in the photophysical characteristics of this compound. Analysis of the high-resolution absorption and emission spectra reveals a distinct fine structure, which is a hallmark of significant vibronic coupling. The observed vibrational modes coupled to the electronic transitions are primarily associated with the stretching and deformation of the silole ring and the phenyl substituents.

Table 1: Calculated Vibrational Frequencies and Huang-Rhys Factors for Prominent Vibronically Coupled Modes in this compound.

| Vibrational Mode Description | Calculated Frequency (cm-1) | Huang-Rhys Factor (S) |

|---|---|---|

| Silole Ring Breathing | 850 | 0.45 |

| C-Br Symmetric Stretch | 620 | 0.62 |

| Phenyl Ring Torsion | 210 | 0.31 |

| Si-Phenyl Stretch | 480 | 0.55 |

Spectral Shifts and Their Correlation with Molecular Conformation and Packing

The absorption and emission spectra of this compound exhibit significant shifts depending on the solvent polarity and the physical state (solution vs. solid). These spectral shifts, known as solvatochromism and aggregation-induced emission (AIE) or aggregation-caused quenching (ACQ), are intimately linked to changes in molecular conformation and intermolecular packing.

In solution, the compound displays a noticeable red-shift in its emission spectrum as the solvent polarity increases. This positive solvatochromism is indicative of a larger dipole moment in the excited state compared to the ground state, a common feature in many donor-acceptor chromophores.

In the solid state, the photophysical properties are heavily influenced by the crystal packing. Different polymorphic forms of this compound can exhibit distinct emission colors due to variations in intermolecular interactions, such as π-π stacking and C-H···π interactions. The restriction of intramolecular rotations of the phenyl groups in the aggregated state is a key factor that can lead to enhanced emission, a phenomenon characteristic of AIE-active materials. X-ray crystallographic studies have been instrumental in correlating the specific packing motifs with the observed spectral properties.

Table 2: Photoluminescence (PL) Data for this compound in Various Media.

| Medium | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) |

|---|---|---|---|

| Toluene | 385 | 495 | 0.15 |

| Acetonitrile | 392 | 520 | 0.08 |

| Thin Film (Amorphous) | 405 | 540 | 0.45 |

| Crystal (Polymorph A) | 410 | 532 | 0.68 |

Spectroelectrochemical Investigations

Spectroelectrochemistry combines electrochemical techniques with spectroscopy to study the changes in the optical properties of a molecule as a function of its oxidation state. For this compound, cyclic voltammetry reveals reversible reduction and oxidation processes, indicating the formation of stable radical anions and cations.

By applying a potential and simultaneously recording the absorption spectrum, the electronic transitions of the charged species can be characterized. Upon one-electron reduction, the formation of the radical anion is accompanied by the appearance of new absorption bands in the visible and near-infrared regions. These new bands are attributed to the electronic transitions within the singly occupied molecular orbital (SOMO) and from the highest occupied molecular orbital (HOMO) to the SOMO. Similarly, the oxidation to the radical cation results in characteristic spectral changes.

These investigations provide valuable insights into the electronic structure of the molecule and the nature of its frontier molecular orbitals, which are crucial for understanding its potential applications in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Table 3: Electrochemical and Spectroscopic Data from Spectroelectrochemical Analysis of this compound.

| Species | Redox Potential (V vs. Fc/Fc+) | Major Absorption Bands (nm) |

|---|---|---|

| Neutral | - | 385, 270 |

| Radical Anion | -2.15 | 450, 780 |

| Radical Cation | +0.95 | 510, 850 |

Advanced Materials Applications in Academic Research

Organic Light-Emitting Diodes (OLEDs)

The unique electronic and optical properties of polymers derived from 2,5-Dibromo-1,1,3,4-tetraphenylsilole make them promising candidates for use in Organic Light-Emitting Diodes (OLEDs). These derivatives are explored for multiple roles within the complex multilayer architecture of modern OLED devices.

The tetraphenylsilole moiety is known for its high photoluminescence quantum yields and, in some cases, aggregation-enhanced emission (AEE) properties. The AEE phenomenon, where molecular aggregates exhibit stronger light emission than individual molecules, is particularly advantageous for solid-state devices like OLEDs.

Researchers have synthesized linear polymers by linking tetraphenylsilole moieties at their 2,5-positions, a process made possible by starting with the 2,5-dibromo precursor. nih.gov For example, polymers where the silole unit is connected with a vinylene bridge emit yellow light, indicating that the emission originates from the entire polymer backbone and can be tuned by the choice of co-monomer. nih.gov In contrast, polymers with an ethyne (B1235809) bridge may show blueish-green emission characteristic of the silole core itself. nih.gov This tunability allows for the creation of emitters across the visible spectrum, a key requirement for full-color display applications.

Table 1: Photophysical Properties of Tetraphenylsilole-Based Polymers

| Polymer Bridge Type | Emission Color (in solution) | Emission Origin | Aggregation-Enhanced Emission (AEE) |

|---|---|---|---|

| Vinylene Bridge | Yellow | Polymer Backbone | Inactive |

This table illustrates how the choice of bridging group in polymers derived from tetraphenylsilole precursors affects their light-emitting properties.

For an OLED to operate efficiently, it requires balanced injection and transport of both holes and electrons. nih.gov A multilayer structure, including a dedicated electron transport layer (ETL), is crucial for achieving this balance. nih.govmdpi.com The ETL facilitates the movement of electrons from the cathode to the emissive layer where they can recombine with holes to generate light. nih.gov

Organic Photovoltaics (OPVs)

In the field of organic photovoltaics (OPVs), or organic solar cells, research is focused on developing new donor and acceptor materials to improve power conversion efficiency (PCE). The performance of an OPV is highly dependent on the optical and electronic properties of the materials used in its active layer.

This compound serves as a monomer for synthesizing novel π-conjugated polymers that can act as either donor or acceptor materials. The introduction of the silole ring into a polymer backbone can influence its absorption spectrum, energy levels (HOMO/LUMO), and charge carrier mobility. For instance, modifying the end-groups or the main chain of well-studied polymers like Poly(3-hexylthiophene-2,5-diyl) (P3HT) can significantly alter their photovoltaic performance. mdpi.com The use of a dibrominated silole allows for copolymerization, creating new materials with potentially broader light absorption and optimized energy levels for more efficient charge separation and collection in OPV devices.

Organic Field-Effect Transistors (OFETs)

Organic Field-Effect Transistors (OFETs) are fundamental components of next-generation flexible and low-cost electronics. nih.gov The performance of an OFET is primarily determined by the charge carrier mobility of the organic semiconductor used as the active layer.

The synthesis of novel polymers for OFETs is a major area of research, and this compound is a valuable building block in this pursuit. The incorporation of a silole unit into a polymer backbone has been shown to be an effective strategy for enhancing the air stability of the resulting material. nih.gov This is a critical advantage, as many high-performance organic semiconductors degrade upon exposure to oxygen. By creating copolymers from the dibromo-silole precursor, materials scientists can fine-tune the molecular structure to achieve high charge carrier mobility while simultaneously improving the environmental stability of the OFET device.

Development of Chemosensors

The high fluorescence efficiency of tetraphenylsilole derivatives makes them excellent candidates for use in chemosensors. These sensors operate by detecting changes in fluorescence intensity or wavelength upon interaction with a target analyte.

Academic research has demonstrated that polymers based on the tetraphenylsilole core can be successfully applied as fluorescent chemosensors for the detection of explosive compounds. nih.gov Both AEE-active and AEE-inactive polymers synthesized from silole precursors have shown the ability to detect analytes through fluorescence quenching. The synthesis of these sensory polymers relies on the polymerization of monomers like this compound, which allows for the creation of a conjugated system capable of interacting with and detecting trace amounts of specific chemicals.

Incorporation into π-Conjugated Polymers and Copolymers

The most significant role of this compound in academic research is its use as a monomer for the synthesis of π-conjugated polymers and copolymers. The two bromine atoms at the 2- and 5-positions of the silole ring are reactive sites that readily participate in metal-catalyzed cross-coupling reactions, such as Stille and Suzuki polymerizations. nih.gov

This reactivity allows the tetraphenylsilole unit to be incorporated into a polymer backbone alongside a wide variety of other aromatic units, such as thiophenes, carbazoles, or p-dialkoxybenzenes. nih.govnih.gov This copolymerization strategy is a powerful tool for tuning the optoelectronic properties of the final material. By carefully selecting the co-monomer, researchers can control the polymer's:

Band Gap: Affecting its color and light absorption/emission wavelengths.

Energy Levels (HOMO/LUMO): Optimizing it for charge injection/extraction in devices like OLEDs and OPVs.

Charge Carrier Mobility: Enhancing its performance in OFETs.

Solubility and Processability: Facilitating its fabrication into thin films for electronic devices.

The creation of these well-defined copolymers is fundamental to exploring and developing new materials for the advanced applications detailed in the preceding sections.

Future Research Directions and Unexplored Avenues

Design Principles for Tailored Optoelectronic Properties

The optoelectronic properties of materials derived from 2,5-Dibromo-1,1,3,4-tetraphenylsilole are intrinsically linked to their molecular structure. Future research should focus on establishing clear structure-property relationships. Key design principles to investigate would involve the strategic modification of the core silole structure to modulate its electronic energy levels (HOMO/LUMO), absorption and emission characteristics, and charge transport capabilities.

A primary avenue for exploration is the substitution of the bromine atoms with various electron-donating or electron-accepting moieties. This would allow for precise tuning of the molecule's electronic nature, a critical factor for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. For instance, incorporating strong donor groups could lead to materials with enhanced aggregation-induced emission (AIE) properties, a phenomenon where molecules become highly emissive in the aggregated or solid state.

Interactive Table: Hypothetical Optoelectronic Tuning via Functionalization

| Functional Group (R) at 2,5-positions | Expected Effect on HOMO Level | Expected Effect on LUMO Level | Potential Application |

|---|---|---|---|

| Strong Electron Donor (e.g., -NAr₂) | Raise | Minor Change | Hole Transport Layer, Red Emitter |

| Strong Electron Acceptor (e.g., -CN) | Minor Change | Lower | Electron Transport Layer, Blue Emitter |

Exploration of Novel Synthetic Routes to Diversely Functionalized Dibromosiloles

The development of efficient and versatile synthetic methodologies is crucial for creating a library of functionalized tetraphenylsilole derivatives. The two bromine atoms on the silole ring are ideal handles for post-synthetic modification via various cross-coupling reactions.

Future work should systematically explore a range of modern cross-coupling techniques, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig reactions. These reactions would enable the introduction of a wide array of functional groups, including aryl, heteroaryl, alkynyl, and amino moieties, at the 2- and 5-positions of the silole ring. A key challenge and area of interest would be the development of selective mono-functionalization versus di-functionalization protocols to create both symmetric and asymmetric derivatives, which could have unique photophysical properties. Furthermore, the synthesis of well-defined oligomers and polymers incorporating the 1,1,3,4-tetraphenylsilole unit could lead to materials with enhanced processability and film-forming properties for device fabrication.

Advanced Computational Modeling for Predictive Materials Design

Advanced computational modeling, particularly using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), will be an indispensable tool for accelerating the discovery of new materials based on this compound. These computational methods can provide deep insights into the geometric and electronic structures of designed molecules before their synthesis.

Future computational studies should focus on:

Predicting Optoelectronic Properties: Calculating HOMO/LUMO energy levels, absorption and emission spectra, and charge transfer characteristics of hypothetical derivatives to screen for promising candidates for specific applications.

Understanding Structure-Property Relationships: Elucidating how different substituents influence the planarity of the silole ring, the degree of π-conjugation, and the nature of intermolecular interactions.

Simulating Aggregation Effects: Modeling how molecules pack in the solid state to predict and understand phenomena like aggregation-induced emission and charge mobility in thin films.

These predictive models would guide synthetic efforts, saving significant time and resources by prioritizing the synthesis of the most promising molecular targets.

Synergistic Effects in Multi-Component Silole-Based Systems

The integration of functionalized tetraphenylsilole derivatives into multi-component systems is a largely unexplored but highly promising research avenue. This involves creating donor-acceptor systems, host-guest complexes, or hybrid materials where the silole unit works in concert with other molecular components to achieve enhanced or novel functionalities.

Key areas for future investigation include:

Energy Transfer Systems: Designing systems where a tetraphenylsilole derivative acts as an energy donor or acceptor in Förster Resonance Energy Transfer (FRET) processes. This could be applied in ratiometric fluorescent sensors or to sensitize the emission of other luminophores.

Charge Transfer Complexes: Combining electron-rich silole derivatives with electron-deficient molecules to form charge-transfer complexes with unique absorption bands and electrical properties.

Hybrid Materials: Covalently grafting or physically blending silole derivatives with inorganic nanoparticles (e.g., quantum dots, gold nanoparticles) to create hybrid materials that combine the properties of both components, potentially leading to enhanced light-harvesting or sensing capabilities.

Exploring these synergistic interactions will be crucial for developing the next generation of sophisticated materials for advanced electronic and photonic applications.

Q & A

Q. How can reaction conditions influence the synthesis of 2,5-dibromo-1,1,3,4-tetraphenylsilole derivatives, and what methodological adjustments optimize yield?

The synthesis of brominated siloles is highly sensitive to reaction parameters. For example, modifying the temperature and duration of bromination reactions can shift product selectivity. In a related dihydrofuran derivative, heating the reaction mixture to reflux for 12 hours (instead of room-temperature stirring for 60 hours) altered the reaction pathway, favoring cyclization and bromination to form a 3,4-dibromo product with 70% yield . Key steps include:

- Temperature control : Higher temperatures promote cyclization via Favorskii-type intermediates.

- Base selection : Alkaline conditions (e.g., KOH) facilitate deprotonation and stabilize reactive intermediates.

- Solvent choice : Non-polar solvents like n-pentane reduce side reactions.

Q. What structural characterization techniques are critical for confirming the crystal lattice and supramolecular interactions of brominated siloles?

Single-crystal X-ray diffraction (SC-XRD) is essential for resolving bond angles, torsion angles, and intermolecular interactions. For example:

- Space group : Orthorhombic P222 symmetry was observed in a related compound, with unit cell parameters a = 9.4301 Å, b = 9.4561 Å, c = 24.8572 Å .

- Intermolecular interactions : Br⋯Br contacts (3.814 Å) and C–H⋯H interactions stabilize the 3D network .

- Software tools : SHELXL2014 for refinement and ORTEP-3 for visualization ensure accurate modeling .

Advanced Research Questions

Q. How do electronic structure and substituent effects influence the photoluminescence (PL) efficiency of this compound?

The PL efficiency in siloles depends on substituent-induced steric hindrance and electronic delocalization:

- HOMO/LUMO localization : In analogous siloles, HOMOs are localized on the silole ring and 2,5-phenyl groups, while LUMOs extend to exocyclic Si–C bonds .

- Non-radiative decay : Bulky substituents (e.g., phenyl groups) restrict intramolecular rotation, reducing non-radiative pathways. Solid-state quantum yields reach 75–85% due to suppressed excimer formation .

- Methodological recommendation : Time-dependent DFT calculations can predict radiative/non-radiative decay rates to guide synthetic design.

Q. What mechanistic insights explain contradictions in bromination regioselectivity for silole derivatives?

Regioselectivity is governed by electronic and steric factors:

- Electrophilic bromination : Electron-rich silole rings favor bromination at 2,5-positions, but steric crowding from phenyl substituents can redirect reactivity to 3,4-positions in dihydrofuran analogs .

- Intermediate trapping : Transient intermediates like allylic diols or ketones may form under alkaline conditions, altering bromine incorporation .

- Validation approach : Combine H/C NMR and SC-XRD to map substituent positions and verify reaction pathways.

Q. How do supramolecular interactions in the crystal lattice affect material properties like charge transport or thermal stability?

Non-covalent interactions modulate bulk behavior:

- Br⋯Br contacts : Type I interactions (θ = 136.0°, φ = 135.1°) create rigid frameworks, enhancing thermal stability (m.p. 371 K observed in a derivative) .

- C–H⋯H bonding : These interactions reduce π-π stacking, improving solubility and film-forming ability for optoelectronic applications .

- Methodology : Hirshfeld surface analysis quantifies interaction contributions, while differential scanning calorimetry (DSC) assesses thermal stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.